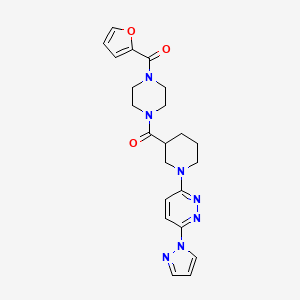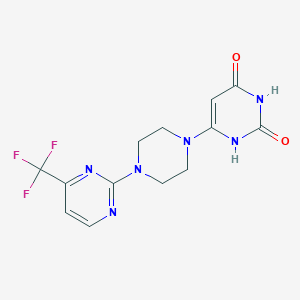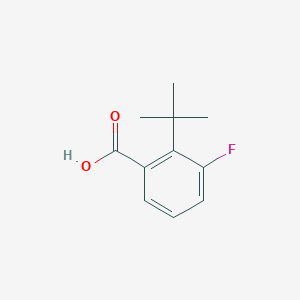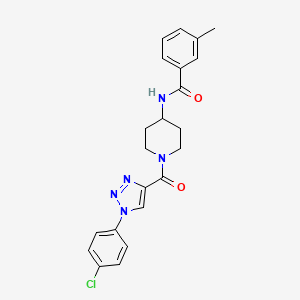![molecular formula C20H21N5O B2759077 8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2191266-38-1](/img/structure/B2759077.png)
8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, a triazole ring, and an azabicyclo[3.2.1]octane structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings are heterocyclic, meaning they contain atoms other than carbon in the ring (nitrogen in this case). The azabicyclo[3.2.1]octane structure is a type of bicyclic compound, meaning it contains two fused rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The triazole ring can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of nitrogen in the pyrrole and triazole rings might increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Mass Spectral Fragmentation Study
The mass spectral behavior of similar compounds, such as (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, has been studied. This study involved analyzing fragmentation patterns under different ionization conditions, revealing insights into the structural aspects and stability of such bicyclic compounds (Jiaxi Xu & G. Zuo, 2003).
Charge Transfer Rates in Benzo-Annulated Bicyclo[2.2.2]octanes
Research on benzo-annulated bicyclo[2.2.2]octanes, which share structural similarities with 8-azabicyclo[3.2.1]octane derivatives, has provided insights into electron transfer rates. This study highlighted the role of sigma-systems in charge transfer, which could be relevant for understanding the electronic properties of 8-azabicyclo[3.2.1]octane derivatives (R. Goldsmith et al., 2008).
Crystal Structures of N-Benzoyl Derivatives
A study on the crystal structures of N-benzoyl derivatives of similar bicyclic compounds, including 8-oxa-6-azabicyclo[3.2.1]octan-7-one, provides valuable information on the molecular configurations and potential reactivity of these structures (T. Yamane et al., 1992).
Synthesis of Azabicyclo[3.2.1]octane Derivatives
Research on the synthesis of azabicyclo[3.2.1]octane derivatives, including methodologies like oxidative Mannich reactions, offers insight into synthetic pathways that could be relevant for the production of 8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (Hanbyeol Jo et al., 2018).
Enantioselective Synthesis of Tropanes
Studies on the rhodium-catalyzed enantioselective synthesis of tropanes, which are closely related to azabicyclo[3.2.1]octanes, can provide a framework for understanding the synthesis of enantiomerically pure derivatives of 8-azabicyclo[3.2.1]octane (R. P. Reddy & H. Davies, 2007).
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-3-5-16(6-4-15)23-10-1-2-11-23)25-17-7-8-18(25)14-19(13-17)24-12-9-21-22-24/h1-6,9-12,17-19H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBKYVJHLJXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)
![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)
![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)

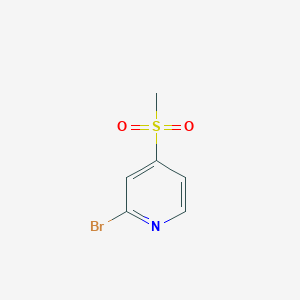
![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2759005.png)
![N-mesityl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759008.png)
![3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

